molecular formula C8H10Cl2N2O B1484770 1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol CAS No. 1861868-33-8

1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol

Cat. No. B1484770
CAS RN: 1861868-33-8
M. Wt: 221.08 g/mol
InChI Key: GXJJGDFVCMXKKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antibacterial Applications

Imidazole derivatives, including those with a cyclobutan-1-ol moiety, have been studied for their antibacterial properties. These compounds can be designed to target specific bacterial strains, offering potential as new antibacterial agents in an era where antibiotic resistance is a growing concern .

Antifungal Applications

The imidazole ring is a common feature in antifungal agents. Research has shown that imidazole derivatives can be effective against a range of fungal species, including Candida albicans and Aspergillus niger. This makes them valuable in the development of treatments for fungal infections .

Antitumor Activity

Imidazole-containing compounds have shown promise in antitumor research. Their ability to interfere with cell proliferation and induce apoptosis in cancer cells suggests potential applications in cancer therapy, particularly in designing drugs that are more selective and less toxic .

Anti-inflammatory Properties

The imidazole core is known to exhibit anti-inflammatory effects. Derivatives of this compound could be synthesized to develop new anti-inflammatory medications, which could be beneficial for treating chronic inflammatory diseases .

Antidiabetic Potential

Some imidazole derivatives have been identified to possess antidiabetic properties. They can play a role in regulating blood sugar levels, providing a basis for the development of novel antidiabetic drugs .

Antioxidant Effects

Imidazole compounds can also act as antioxidants. They have the potential to neutralize free radicals, which are implicated in various diseases and aging processes. This antioxidant activity can be harnessed for therapeutic purposes .

Antiviral Capabilities

The structural flexibility of imidazole derivatives allows them to be tailored for antiviral applications. They can be designed to inhibit viral replication, making them candidates for the treatment of viral infections .

Gastroprotective Uses

Imidazole derivatives like omeprazole and pantoprazole, which contain a similar core structure, are well-known for their gastroprotective properties. They reduce stomach acid production and are used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Safety and Hazards

The safety and hazards of imidazole compounds can vary widely depending on their specific structure. Some imidazole compounds may be harmful if swallowed, cause skin irritation, or cause serious eye irritation .

Future Directions

Given the broad range of biological activities exhibited by imidazole derivatives, there is significant interest in the development of new drugs based on this structure . This includes research into their potential use in treating a variety of conditions, including infectious diseases, cancer, and inflammatory disorders .

properties

IUPAC Name

1-[(4,5-dichloroimidazol-1-yl)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2O/c9-6-7(10)12(5-11-6)4-8(13)2-1-3-8/h5,13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJJGDFVCMXKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN2C=NC(=C2Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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